molecular formula C8H7NO4S B186815 2-[(Carboxymethyl)sulfanyl]nicotinic acid CAS No. 325704-15-2

2-[(Carboxymethyl)sulfanyl]nicotinic acid

Cat. No.: B186815
CAS No.: 325704-15-2
M. Wt: 213.21 g/mol
InChI Key: LWYLTYOUJNZLKD-UHFFFAOYSA-N
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Description

2-[(Carboxymethyl)sulfanyl]nicotinic acid is an organic ligand of significant interest in advanced inorganic and materials chemistry research. Its structure, featuring multiple potential donor atoms including carboxylate oxygen and sulfur, allows it to act as a multidentate ligand for the synthesis of novel metal-organic complexes. Scientific studies have demonstrated its specific application in constructing polymeric coordination compounds with copper (II) ions, resulting in a two-dimensional network structure with a distorted square-pyramidal geometry around the metal center . These resulting coordination polymers are valuable for researchers investigating the design of new crystalline materials and supramolecular architectures, which are stabilized by extensive hydrogen-bonding networks involving lattice water molecules . The compound's utility in forming such complexes makes it a reagent of potential interest in the fields of catalyst design, magnetic materials, and gas storage/separation. This product is intended for chemical research and laboratory use only. It is not for diagnostic or therapeutic use, and is strictly not intended for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c10-6(11)4-14-7-5(8(12)13)2-1-3-9-7/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYLTYOUJNZLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352976
Record name 2-[(carboxymethyl)sulfanyl]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325704-15-2
Record name 2-[(carboxymethyl)sulfanyl]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Carboxymethyl Sulfanyl Nicotinic Acid

Strategies for the Preparation of 2-[(Carboxymethyl)sulfanyl]nicotinic Acid

The synthesis of this compound is primarily achieved through the strategic modification of a key precursor, 2-mercaptonicotinic acid.

Derivatization from 2-Mercaptonicotinic Acid Precursors

The most direct and widely utilized method for synthesizing this compound is through the S-alkylation of 2-mercaptonicotinic acid. This reaction follows the principle of a Williamson ether synthesis, adapted for a thioether linkage. The thiol group on the 2-mercaptonicotinic acid acts as a nucleophile, attacking an electrophilic two-carbon synthon that carries a carboxylic acid or a precursor group.

Typically, this involves the reaction of 2-mercaptonicotinic acid with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The base deprotonates the thiol, forming a more potent thiolate nucleophile, which then displaces the halide from the alpha-carbon of the haloacetic acid.

An analogous synthesis has been reported for the closely related compound, 2-(2-carboxyethylthio)nicotinic acid, which is prepared from 2-mercaptopyridine-3-carboxylic acid. googleapis.com This underscores the viability of this pathway. Similarly, related S-alkylation reactions, such as the S-methylation of 2-mercaptonicotinic acid using methylating agents, have been documented, further establishing the reactivity of the sulfur atom in this precursor. koreascience.kr

Table 1: Typical Reagents for Synthesis from 2-Mercaptonicotinic Acid

Reactant Reagent Base Solvent Product
2-Mercaptonicotinic acid Chloroacetic acid Sodium hydroxide Water/Alcohol This compound
2-Mercaptonicotinic acid Ethyl bromoacetate (B1195939) Sodium ethoxide Ethanol (B145695) Ethyl (2-((3-carboxypyridin-2-yl)thio)acetate)

Note: The ester product from the reaction with ethyl bromoacetate would require a subsequent hydrolysis step to yield the final dicarboxylic acid.

Exploration of Novel Synthetic Pathways

While derivatization of 2-mercaptonicotinic acid is the established route, the exploration of entirely novel synthetic pathways for this compound is not extensively documented in current literature. Research into the synthesis of nicotinic acid derivatives has explored various methods, such as building the pyridine (B92270) ring from acyclic precursors or using transformations like palladium-catalyzed carbonylation of halopyridines. google.com For instance, pyridine-2,3-dicarboxylic acid esters can be prepared from 2,3-dichloropyridine (B146566) compounds. google.com However, these routes are generally aimed at constructing the core nicotinic acid skeleton and have not been specifically adapted for the one-step synthesis of the 2-[(Carboxymethyl)sulfanyl] side chain. Therefore, the S-alkylation of 2-mercaptonicotinic acid remains the most practical and reported strategy.

Synthesis and Functionalization of this compound Derivatives

The presence of two carboxylic acid groups and an aromatic ring makes this compound a versatile platform for further structural modification.

Design Principles for Structural Modification and Diversification

The structural modification of this compound is guided by several key design principles aimed at creating diverse chemical entities. The molecule possesses three primary sites for functionalization: the carboxylic acid on the pyridine ring (C3 position), the carboxylic acid on the carboxymethyl side chain, and the pyridine ring itself.

Key design principles include:

Functional Group Interconversion : The most straightforward approach involves the conversion of the two carboxylic acid groups into other functional groups like esters, amides, or nitriles. This alters the molecule's polarity, hydrogen bonding capability, and reactivity.

Active Substructure Splicing : This principle involves combining the core scaffold with other known active pharmacophores to generate hybrid molecules. mdpi.com For example, the carboxylic acid groups can serve as anchor points to attach other bioactive moieties.

Bioisosteric Replacement : The carboxylic acid groups can be replaced by bioisosteres such as tetrazoles to modify acidic properties and metabolic stability while retaining key binding interactions.

Scaffold rigidification : Introducing cyclic structures or rigid linkers can reduce the conformational flexibility of the molecule, which can be crucial for optimizing interactions with biological targets. This can be achieved by forming heterocyclic rings using the dicarboxylic acid as a starting point.

Introduction of Heterocyclic Moieties (e.g., Oxadiazoles, Triazoles)

The two carboxylic acid functionalities are ideal starting points for the construction of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These moieties are often used in medicinal chemistry to act as bioisosteres of carboxylic acids or amides and to modulate pharmacological profiles.

The general synthetic sequence to introduce these heterocycles is a multi-step process:

Selective Esterification : One of the two carboxylic acids is selectively protected, often as a methyl or ethyl ester.

Hydrazide Formation : The remaining free carboxylic acid is activated (e.g., as an acid chloride) or the ester is directly reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding acid hydrazide. researchgate.netnih.gov

Heterocycle Formation :

1,3,4-Oxadiazoles : The acid hydrazide can be cyclized by reacting with various one-carbon synthons. For example, reaction with carbon disulfide in the presence of a base yields a dithiocarbazate intermediate, which can be alkylated and cyclized.

1,2,4-Triazoles : A common method involves reacting the acid hydrazide to form a potassium dithiocarbazate, which is then cyclized with hydrazine hydrate to form the 4-amino-5-mercapto-1,2,4-triazole ring.

This modular approach allows for the specific placement of a heterocyclic ring on either the nicotinic acid core or the sulfanyl (B85325) side chain, depending on the initial selective protection strategy.

Esterification and Amidation Reactions

Esterification and amidation are fundamental transformations for modifying the carboxylic acid groups of this compound, enabling the synthesis of a wide array of derivatives with varied physicochemical properties.

Esterification: The formation of mono- or di-esters can be achieved through several methods:

Fischer Esterification : This classic method involves reacting the dicarboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) under strong acid catalysis (e.g., H₂SO₄). google.com This method typically leads to the esterification of both acid groups.

Reaction with Alkyl Halides : Treatment with an alkyl halide in the presence of a base (e.g., potassium carbonate) can also yield esters.

Non-Catalytic High-Temperature Esterification : For water-immiscible alcohols, the reaction can be driven to completion by heating at reflux and continuously removing the water formed during the reaction. google.com

Amidation: Amide bond formation generally requires the activation of the carboxylic acid group, as direct reaction with an amine is often inefficient.

Acid Chloride Method : The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with a primary or secondary amine to form the amide. mdpi.com

Coupling Reagents : A wide variety of modern peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to facilitate the direct formation of an amide bond between the carboxylic acid and an amine under mild conditions. mdpi.com

Ester-Aminolysis : A two-step approach involves first forming an ester, which is then reacted with an amine or ammonia (B1221849) to yield the amide. google.com This can be a useful method for achieving selective amidation. A known process for producing nicotinamide (B372718) involves the esterification of nicotinic acid, followed by conversion to the amide using ammonium (B1175870) hydroxide. google.com

Table 2: Summary of Functionalization Reactions

Transformation Reagents & Conditions Functional Group Targeted
Esterification R-OH, H₂SO₄ (cat.), heat Carboxylic Acids
Amidation (via Acid Chloride) 1. SOCl₂ or (COCl)₂ 2. R-NH₂ Carboxylic Acids
Amidation (Coupling) R-NH₂, HATU or EDC/HOBt Carboxylic Acids
Hydrazide Formation N₂H₄·H₂O, heat (from ester) Ester (derived from Carboxylic Acid)
1,3,4-Oxadiazole (B1194373) Synthesis 1. CS₂, KOH 2. N₂H₄·H₂O (from hydrazide) Carboxylic Acids (via hydrazide)
1,2,4-Triazole (B32235) Synthesis 1. CS₂, KOH 2. N₂H₄·H₂O (from dithiocarbazate) Carboxylic Acids (via hydrazide)

Sustainable and Green Chemistry Approaches in Synthetic Design

The pursuit of environmentally benign chemical processes has become a cornerstone of modern synthetic chemistry. In the context of this compound, while specific "green" synthetic routes are not extensively documented in the literature, a critical evaluation of its plausible synthetic pathways through the lens of green chemistry principles can illuminate more sustainable approaches. The primary route for synthesizing this compound is anticipated to be the S-alkylation of 2-mercaptonicotinic acid with a haloacetic acid derivative.

The conventional synthesis of analogous pyridylthioacetic acids often involves the reaction of a thiopyridone with chloroacetic acid. For instance, (4-pyridylthio)acetic acid has been prepared by mixing 4-thiopyridone with 2-chloroacetic acid. google.com A more efficient process for the same compound utilizes the reaction of 4-(1-pyridyl)pyridinium chloride with mercaptoacetic acid in water, with heating, to achieve yields of approximately 70-95%. google.com

Applying these precedents, the synthesis of this compound would likely involve the reaction of 2-mercaptonicotinic acid with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in an aqueous or alcoholic solvent. The reaction proceeds via a nucleophilic substitution, where the sulfur atom of the mercaptonicotinate attacks the electrophilic carbon of the haloacetic acid, displacing the halide ion.

From a green chemistry perspective, several factors in this synthetic design can be optimized:

Choice of Reagents: The use of haloacetic acids, while effective, presents some environmental and health concerns as they are corrosive and can be toxic. wikipedia.org An alternative could be the use of less hazardous alkylating agents. The selection between chloroacetic acid and bromoacetic acid also has implications, as bromoacetic acid is generally more reactive but also more lachrymatory and toxic.

Solvent Selection: Many organic reactions employ volatile organic compounds (VOCs) as solvents, which contribute to air pollution and have associated health risks. A greener approach would prioritize the use of water as a solvent, which is non-toxic, non-flammable, and readily available. The synthesis of (4-pyridylthio)acetic acid in water is a promising example. google.com If organic solvents are necessary, "greener" alternatives such as ethanol or other bio-based solvents should be considered over more hazardous options like dimethylformamide (DMF) or chlorinated solvents.

Energy Consumption: The reaction may require heating to proceed at a reasonable rate. google.com From a green chemistry standpoint, minimizing energy consumption is crucial. This can be achieved by using highly reactive starting materials that allow for lower reaction temperatures, or by employing catalytic methods that can accelerate the reaction under milder conditions. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input. mdpi.com

Atom Economy and Waste Reduction: The S-alkylation reaction itself has a good atom economy, as most of the atoms from the reactants are incorporated into the final product. The primary byproduct is a salt (e.g., sodium chloride if a base is used). To minimize waste, the process should be designed for high yield and selectivity to avoid the formation of unwanted side products that would require separation and disposal.

Below is a table summarizing potential green chemistry considerations for the synthesis of this compound.

Green Chemistry PrincipleConventional ApproachGreener AlternativeRationale
PreventionUse of stoichiometric amounts of potentially hazardous reagents.Catalytic methods, process optimization for high yield.Minimizes waste generation from the outset.
Atom EconomyS-alkylation has inherently good atom economy.Maintain high-yield reaction conditions.Maximizes the incorporation of starting materials into the final product.
Less Hazardous Chemical SynthesesUse of haloacetic acids.Investigate less toxic alkylating agents if possible.Reduces the intrinsic hazards of the chemicals used.
Designing Safer ChemicalsThe target molecule's properties are fixed.Not directly applicable to the synthesis itself.Focuses on the final product's properties.
Safer Solvents and AuxiliariesUse of volatile organic compounds (VOCs).Water, ethanol, or other benign solvents.Reduces pollution and health impacts of solvents.
Design for Energy EfficiencyHeating for extended periods.Microwave-assisted synthesis, catalysis to lower reaction temperatures.Reduces energy consumption and associated environmental footprint.
Use of Renewable FeedstocksPetroleum-based starting materials for precursors.Exploration of bio-based routes to pyridine and acetic acid derivatives.Reduces reliance on finite fossil fuels.
Reduce DerivativesProtection/deprotection steps may be needed depending on the specific reactants.Direct synthesis without protecting groups.Simplifies the process and reduces waste.
CatalysisBase-promoted reaction.Phase-transfer catalysis or other catalytic systems.Can enhance reaction rates, selectivity, and allow for milder conditions.
Design for DegradationThe target molecule's properties are fixed.Not directly applicable to the synthesis itself.Focuses on the environmental fate of the final product.
Real-time analysis for Pollution PreventionOffline analysis (TLC, HPLC).In-situ reaction monitoring.Allows for better control of the reaction to minimize byproduct formation.
Inherently Safer Chemistry for Accident PreventionUse of corrosive and lachrymatory reagents.Use of less hazardous reagents and milder reaction conditions.Minimizes the potential for chemical accidents.

Structural Elucidation and Spectroscopic Characterization of 2 Carboxymethyl Sulfanyl Nicotinic Acid

X-ray Crystallography for Solid-State Structure Determination

  • 3.2.1. Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding): There are no published X-ray crystal structures for this compound. Consequently, an analysis of its solid-state conformation, crystal packing, and the specific intermolecular interactions, such as hydrogen bonding networks, cannot be performed.
  • Elucidation of Ligand Conformation and Coordination Geometries in Metal Complexes

    The conformation of this compound as a ligand and the resulting coordination geometries in its metal complexes are critical to understanding their chemical behavior and potential applications. The ligand possesses multiple potential donor sites: the nitrogen atom of the pyridine (B92270) ring, the oxygen atoms of the two carboxyl groups, and the sulfur atom of the thioether linkage. This multidentate character allows for a variety of coordination modes, leading to diverse structural possibilities in the resulting metal-organic frameworks.

    Research into the coordination chemistry of analogous nicotinic acid derivatives provides significant insight into the likely behavior of this compound. For instance, studies on 2-mercaptonicotinic acid complexes with transition metals such as palladium(II) and platinum(II) have revealed both monodentate and bidentate coordination. researchgate.net In some complexes, the ligand coordinates solely through the sulfur atom, while in others, it forms a chelate ring by coordinating through both the pyridine nitrogen and the sulfur atom (N,S-chelation). researchgate.net It is plausible that this compound could exhibit similar coordination patterns.

    The presence of the carboxymethyl group introduces additional carboxylate oxygen donors, further expanding the coordination possibilities. The ligand could potentially act as a bridging ligand, connecting multiple metal centers to form polynuclear complexes or extended coordination polymers. The specific conformation adopted by the ligand—such as the relative orientation of the pyridine ring and the carboxymethylsulfanyl side chain—will be influenced by the coordination preferences of the metal ion, the presence of other ligands, and crystal packing forces.

    The coordination number and geometry of the metal center are determined by factors such as the size and electronic configuration of the metal ion, as well as the steric and electronic properties of the ligands. researchgate.netkwasu.edu.nghmdb.ca Common coordination geometries for transition metal complexes include tetrahedral, square planar, and octahedral. researchgate.netkwasu.edu.nghmdb.ca For instance, Cu(II) complexes with nicotinic acid derivatives have been observed to adopt distorted tetrahedral or square planar geometries. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the most stable conformations of the ligand and the resulting coordination geometries of its metal complexes. nih.gov

    Table 1: Potential Coordination Modes of this compound

    Coordination ModePotential Donor Atoms InvolvedResulting Structure
    MonodentateSSimple coordination
    Bidentate (Chelating)N, SFormation of a five-membered chelate ring
    Bidentate (Chelating)N, O (nicotinic carboxylate)Formation of a six-membered chelate ring
    Bidentate (Bridging)O, O' (carboxylate)Formation of a bridged dimer or polymer
    TridentateN, S, OFormation of a more rigid complex
    Polydentate (Bridging)Multiple donor atomsFormation of extended coordination networks

    Spectroscopic Method Development for Analytical Quantification and Purity Assessment

    The development of reliable and validated spectroscopic methods is essential for the quantitative analysis and purity assessment of this compound in various matrices, including bulk materials and reaction mixtures. UV-Visible spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are commonly employed techniques for such purposes due to their simplicity, sensitivity, and accessibility.

    Drawing parallels from studies on nicotinic acid (niacin) and its derivatives, a UV-spectrophotometric method for the quantification of this compound can be readily developed. japsonline.comresearchgate.netarls.ro The method would be based on the principle that the compound absorbs light in the ultraviolet region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for nicotinic acid in ethanol (B145695) is typically observed around 262 nm. japsonline.comarls.ro A similar λmax would be expected for this compound due to the presence of the pyridine-3-carboxylic acid chromophore.

    The development and validation of such a method would follow the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

    Linearity: A linear relationship between the absorbance and the concentration of the analyte would be established by preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. The correlation coefficient (R²) of the resulting calibration curve should ideally be close to 1 (e.g., >0.999). japsonline.com

    Accuracy: The accuracy of the method would be determined by recovery studies, where a known amount of the pure compound is added to a sample matrix and the percentage recovery is calculated.

    Precision: Precision would be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is assessed by analyzing multiple samples of the same concentration on the same day and on different days, respectively. The results are typically expressed as the relative standard deviation (%RSD), which should be within acceptable limits. japsonline.com

    Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. japsonline.com For UV-spectroscopic methods for niacin, typical LOD and LOQ values are in the range of µg/mL. japsonline.com

    For more complex samples or for the simultaneous determination of impurities, an HPLC-UV method would be more appropriate. researchgate.netbevital.no This technique separates the compound of interest from other components in a mixture before its quantification. A reversed-phase HPLC method using a suitable column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be effective. The detection would be performed at the λmax of the compound. The validation of the HPLC-UV method would follow the same ICH guidelines as the UV-spectroscopic method.

    Table 2: Typical Validation Parameters for a UV-Spectroscopic Method for Quantification

    ParameterTypical Value/RangeReference
    λmax~262 nm japsonline.comarls.ro
    Linearity Range1-20 µg/mL japsonline.com
    Correlation Coefficient (R²)>0.999 japsonline.com
    Accuracy (% Recovery)98-102%
    Precision (%RSD)<2% japsonline.com
    Limit of Detection (LOD)~0.5 µg/mL japsonline.com
    Limit of Quantification (LOQ)~1.5 µg/mL japsonline.com

    Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for the structural confirmation and purity assessment of this compound. The chemical shifts and coupling constants of the protons on the pyridine ring and the carboxymethyl group would provide a unique fingerprint of the molecule. stackexchange.com The presence of impurity signals in the NMR spectrum would indicate a lower purity of the sample.

    Computational Chemistry and Theoretical Investigations of 2 Carboxymethyl Sulfanyl Nicotinic Acid

    Quantum Chemical Calculations for Electronic Structure and Reactivity

    Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. These methods, varying in their level of theory and computational cost, provide insights into molecular geometry, energy, and reactivity, which are crucial for predicting its behavior in chemical and biological systems.

    Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

    Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules like 2-[(Carboxymethyl)sulfanyl]nicotinic acid. nih.gov The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a widely used level of theory for optimizing molecular geometries and calculating electronic properties. researchgate.netfip.org

    The optimization process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule, its ground state geometry. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The presence of two carboxylic acid groups and a flexible thioether linkage suggests that multiple low-energy conformations may exist.

    Table 1: Hypothetical Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory

    ParameterBond/AngleCalculated Value
    Bond Lengths (Å)
    C2-S1.78
    S-C(carboxymethyl)1.81
    C(nicotinic)-COOH1.49
    C(carboxymethyl)-COOH1.51
    C=O (nicotinic)1.22
    O-H (nicotinic)0.97
    Bond Angles (°)
    C2-S-C(carboxymethyl)102.5
    S-C2-C3121.0
    O=C-O (nicotinic)123.5
    Dihedral Angles (°)
    C3-C2-S-C(carboxymethyl)-85.2
    C2-S-C(carboxymethyl)-C(O)175.8

    Note: This data is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations.

    Ab Initio Methods for Conformational Analysis

    While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can provide a more rigorous analysis of the conformational landscape. rsc.org Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, though computationally more demanding, can offer a higher level of accuracy for conformational energies. rsc.org

    A systematic conformational search for this compound would involve rotating the single bonds, particularly around the C-S and S-C bonds of the thioether linkage and the C-C bonds connecting the carboxylic acid groups. This exploration would identify various local energy minima and the transition states connecting them. The relative energies of these conformers, calculated at a high level of theory, would allow for the determination of the most stable conformers and their population distribution at a given temperature according to the Boltzmann distribution.

    Prediction of Spectroscopic Parameters

    Quantum chemical calculations are also invaluable for predicting spectroscopic properties, which can aid in the experimental characterization of a compound. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

    Furthermore, the calculation of vibrational frequencies using DFT can aid in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies and their corresponding vibrational modes (e.g., C=O stretching, O-H bending, C-S stretching) can be compared with experimental spectra to confirm the molecular structure. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated, providing another layer of data for structural elucidation.

    Table 2: Hypothetical Predicted Spectroscopic Data for this compound

    Spectroscopic TechniqueParameterPredicted Value
    UV-Vis (in silico) λmax (nm)265, 210
    IR (calculated, cm⁻¹) ν(C=O) carboxylic acids1720, 1705
    ν(O-H) carboxylic acids3450 (broad)
    ν(C-S)710
    ¹H NMR (calculated, ppm) H (nicotinic ring)7.5 - 8.8
    CH₂ (carboxymethyl)3.9
    COOH12.5 (broad)
    ¹³C NMR (calculated, ppm) C=O (carboxylic acids)168, 171
    C (nicotinic ring)125 - 152
    CH₂ (carboxymethyl)35

    Note: This data is hypothetical and intended to illustrate the output of such computational predictions.

    Molecular Modeling and Simulation Studies

    Beyond the intrinsic properties of the molecule itself, molecular modeling techniques can be employed to predict how this compound might interact with biological macromolecules, offering a glimpse into its potential as a therapeutic agent.

    Ligand-Target Docking and Interaction Prediction

    Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net For this compound, potential protein targets could be enzymes or receptors for which nicotinic acid or its derivatives are known to have an affinity.

    The docking process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. The results would reveal the most likely binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the carboxylic acid groups of the ligand would be expected to form hydrogen bonds with polar amino acid residues in the binding site.

    Table 3: Hypothetical Docking Results for this compound with a Putative Target Protein

    ParameterValue
    Binding Affinity (kcal/mol) -7.8
    Key Interacting Residues Arg121, Ser245, Tyr310
    Types of Interactions Hydrogen bonds with Arg121 and Ser245 (via carboxylic acid groups), Pi-stacking with Tyr310 (via nicotinic acid ring)

    Note: This data is hypothetical and represents a plausible outcome of a molecular docking study.

    Pharmacophore Modeling for Receptor Binding

    Pharmacophore modeling is another important tool in drug design that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. nih.gov A pharmacophore model can be generated based on the structure of a known ligand-receptor complex or a set of active molecules.

    For this compound, a pharmacophore model could be developed to identify the key features responsible for its potential binding to a target. These features would likely include hydrogen bond donors and acceptors (from the carboxylic acid groups), a hydrophobic region (the thioether linkage), and an aromatic ring (the pyridine (B92270) ring). This model could then be used to virtually screen large compound libraries to identify other molecules with a similar pharmacophoric pattern, potentially leading to the discovery of novel and more potent analogs.

    Table 4: Hypothetical Pharmacophoric Features of this compound

    FeatureLocation
    Hydrogen Bond DonorO-H of both carboxylic acid groups
    Hydrogen Bond AcceptorC=O of both carboxylic acid groups, N of nicotinic ring
    Aromatic RingPyridine ring of the nicotinic acid moiety
    Hydrophobic CenterThioether sulfur atom and adjacent methylene (B1212753) group

    Note: This data is hypothetical and illustrates the key chemical features that would be considered in a pharmacophore model.

    Coordination Chemistry and Advanced Applications of 2 Carboxymethyl Sulfanyl Nicotinic Acid

    Metal Complexation of 2-[(Carboxymethyl)sulfanyl]nicotinic Acid

    This compound is a multifunctional ligand, possessing several potential donor sites for coordination with metal ions. These include the nitrogen atom of the pyridine (B92270) ring, the oxygen atoms of the two carboxylate groups, and the sulfur atom of the thioether linkage. This structural complexity allows for a rich coordination chemistry, enabling the formation of diverse metal complexes with varied structural and functional properties.

    Synthesis and Characterization of Transition Metal Complexes (e.g., Copper(II) Complexes)

    The synthesis of transition metal complexes with this compound can typically be achieved by reacting a salt of the desired metal, such as copper(II) acetate (B1210297) or copper(II) chloride, with the ligand in a suitable solvent system, often an alcohol-water mixture. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques.

    General Synthetic Approach: The preparation of metal complexes of ligands similar to nicotinic acid often involves refluxing the metal salt and the ligand in a specific molar ratio in a solvent like ethanol (B145695). sjctni.edu The resulting crystalline product can then be isolated, washed, and dried.

    Characterization Techniques:

    Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination sites of the ligand. For instance, in copper complexes of nicotinic acid derivatives, a shift in the C=O and C-O stretching vibrations of the carboxylate group can indicate its involvement in coordination. nih.gov Similarly, shifts in the pyridine ring vibrations would suggest the coordination of the ring nitrogen. The presence of coordinated water molecules can also be confirmed by characteristic bands. dergipark.org.tr

    Elemental Analysis: This technique confirms the stoichiometric ratio of metal, ligand, water, and counter-ions in the complex, helping to establish its empirical formula. ekb.eg

    Magnetic Susceptibility: Measurements of magnetic moments can provide insight into the geometry of the complex. For example, copper(II) complexes often exhibit magnetic moments corresponding to one unpaired electron, and the specific value can help distinguish between different geometries like octahedral or square planar. dergipark.org.tr

    Electronic Spectroscopy (UV-Vis): The d-d electronic transitions observed in the UV-Vis spectrum are characteristic of the coordination environment of the metal ion. For Cu(II) complexes, a broad absorption band in the visible region is typical for d-d transitions, with its position and shape being sensitive to the ligand field and the coordination geometry. ekb.eg

    Example: Copper(II) Complexes Based on studies of related nicotinic acid-copper complexes, this compound is expected to form stable complexes with Cu(II). The coordination could involve the pyridine nitrogen and/or one or both of the carboxylate groups. nih.gov The thioether sulfur could also potentially coordinate, leading to various structural possibilities. The final structure is often influenced by factors like the metal-to-ligand ratio, the pH of the reaction medium, and the counter-anion present.

    Table 1: Expected Spectroscopic Data for a Hypothetical Copper(II) Complex
    Technique Observation Inference Reference
    IR SpectroscopyShift in ν(C=O) and ν(C-O) of carboxylate groups.Coordination via one or both carboxylate groups. nih.gov
    Shift in pyridine ring vibration frequencies.Coordination of the pyridine nitrogen atom. nih.gov
    UV-Vis SpectroscopyBroad absorption band in the 600-800 nm range.d-d transition confirming a distorted octahedral or square planar Cu(II) center. ekb.eg
    Magnetic SusceptibilityMagnetic moment of ~1.7-2.2 Bohr Magnetons.Paramagnetic nature, typical for a Cu(II) ion with one unpaired electron. dergipark.org.tr

    Investigation of Ligand Versatility in Coordination Modes

    The multiple donor sites within this compound bestow upon it significant versatility as a ligand. It can adopt various coordination modes depending on the reaction conditions and the nature of the metal ion.

    Potential Coordination Modes:

    Monodentate: The ligand could coordinate to a metal center through a single donor atom, such as the pyridine nitrogen or one of the carboxylate oxygen atoms.

    Bidentate Chelating: Chelation can occur in several ways:

    N,O-chelation: Involving the pyridine nitrogen and the adjacent carboxylate group, forming a stable five-membered ring. This is a common mode for picolinic acid and its derivatives. sjctni.edu

    O,O-chelation: Utilizing the two oxygen atoms of one of the carboxymethyl groups.

    S,O-chelation: Involving the thioether sulfur and a nearby carboxylate oxygen.

    Tridentate: The ligand could potentially coordinate through the pyridine nitrogen, a carboxylate oxygen, and the thioether sulfur (N,O,S-coordination).

    Bridging: The ligand can bridge two or more metal centers to form polynuclear or polymeric structures. A common bridging mode for nicotinic acid involves the carboxylate group binding to two different metal ions. researchgate.net The presence of a second carboxylate group in this compound increases the possibilities for forming extended networks.

    The versatility is comparable to that of 2-mercaptonicotinic acid, which can act as a monodentate (S-donor) or a bidentate (N,S-donor) ligand. researchgate.net The additional carboxymethyl group in the target ligand introduces further possibilities, making it a highly adaptable building block in coordination chemistry.

    Table 2: Potential Coordination Modes of this compound
    Coordination Mode Donor Atoms Involved Structural Implication Reference
    MonodentateN (pyridine) or O (carboxylate)Simple monomeric complexes researchgate.net
    Bidentate (N,O-chelate)Pyridine N, Nicotinic OFormation of stable 5-membered chelate ring sjctni.edu
    Bidentate (O,O-chelate)Both O atoms of a carboxylate groupFormation of 4-membered chelate ring ekb.eg
    Bridging (carboxylate)O-C-O groupLinks two metal centers, leading to dimers or polymers researchgate.net
    Bridging (polydentate)Multiple donors (e.g., N and a remote O)Formation of 2D or 3D coordination polymers researchgate.net

    Formation of Supramolecular Architectures and Polymeric Complexes

    Ligands capable of bridging metal centers are fundamental to the construction of supramolecular assemblies and coordination polymers. nih.gov this compound, with its distinct and spatially separated functional groups, is an excellent candidate for creating such extended structures.

    Driving Forces for Supramolecular Assembly:

    Hydrogen Bonding: The uncoordinated carboxylate groups, or even coordinated ones, can participate in strong hydrogen bonding interactions. These interactions can link adjacent polymeric chains or discrete complexes, reinforcing the structure and increasing its dimensionality.

    π-π Stacking: The pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal packing and influencing the material's properties.

    The combination of these interactions can lead to the self-assembly of complex architectures, from simple dimers to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. Such polymeric complexes are of great interest for their potential applications in areas like catalysis, gas storage, and molecular sensing. nih.gov

    Role as a Building Block in Heterocyclic Synthesis

    Beyond its coordination chemistry, this compound serves as a valuable precursor for the synthesis of more complex heterocyclic molecules, many of which are of interest in medicinal chemistry.

    Precursor in the Development of Bioactive Oxadiazole and Triazole Scaffolds

    The 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings are important pharmacophores found in numerous bioactive compounds. mdpi.comfrontiersin.org The carboxylic acid functional groups of this compound provide a direct handle for the construction of these five-membered heterocycles.

    General Synthesis of 1,3,4-Oxadiazoles: A common route begins with the conversion of a carboxylic acid to its corresponding acid hydrazide. This is typically achieved by first converting the acid to an ester or acid chloride, followed by reaction with hydrazine (B178648) hydrate (B1144303). mdpi.com The resulting acid hydrazide can then be cyclized with various reagents, such as another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, to form the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.gov

    General Synthesis of 1,2,4-Triazoles: The same acid hydrazide intermediate is also key to triazole synthesis. Reaction of the acid hydrazide with an isothiocyanate produces a thiosemicarbazide (B42300) derivative. This intermediate can then undergo cyclization, often under basic conditions, to yield a 1,2,4-triazole-3-thiol. mdpi.comresearchgate.net

    By selectively using either the nicotinic or the acetic acid moiety of this compound, chemists can synthesize a variety of oxadiazole and triazole derivatives where the core scaffold is appended to the nicotinic acid framework.

    Table 3: Synthetic Pathway to Oxadiazoles and Triazoles
    Target Heterocycle Step 1 Step 2 Step 3 Reference
    1,3,4-Oxadiazole Carboxylic Acid → Acid HydrazideAcid Hydrazide + Carboxylic Acid DerivativeCyclization (e.g., with POCl₃) mdpi.comnih.gov
    1,2,4-Triazole Carboxylic Acid → Acid HydrazideAcid Hydrazide + IsothiocyanateCyclization (e.g., with base) mdpi.comresearchgate.net

    Utilization in the Synthesis of Diverse Nicotinic Acid Derivatives

    Nicotinic acid and its derivatives are a well-established class of compounds with diverse biological activities. nih.gov They have been explored for their anti-inflammatory and analgesic properties, among others. nih.govresearchgate.net this compound provides a versatile platform for creating novel derivatives by modifying its functional groups.

    Potential Modifications:

    Amide Formation: The two carboxylic acid groups can be converted into amides by reacting with a variety of amines. This is a common strategy to create libraries of compounds for biological screening. mdpi.com

    Esterification: Esterification of the carboxylic acid groups can modify the compound's polarity and pharmacokinetic properties.

    Substitution on the Pyridine Ring: While more complex, electrophilic or nucleophilic substitution reactions on the pyridine ring could introduce additional functional groups.

    Transformation of Heterocyclic Scaffolds: As discussed, the carboxylic acid groups can be used to build other heterocyclic rings, leading to fused or appended systems with new properties. researchgate.net

    The synthesis of new derivatives based on the nicotinic acid scaffold remains an active area of research, driven by the search for new therapeutic agents. nih.gov The unique substitution pattern of this compound offers a rich starting point for such explorations.

    Applications in Material Science and Drug Delivery Systems

    The unique structural features of this compound, combining a pyridine ring with two carboxylic acid groups and a thioether linkage, make it a versatile building block for advanced materials and drug delivery systems. Its ability to coordinate with metal ions, participate in hydrogen bonding, and undergo ion exchange offers a rich field for scientific exploration and application.

    Integration into Nanocontainers via Ion Exchange Mechanisms

    The encapsulation of active pharmaceutical ingredients into nanocontainers, such as ion-exchange resins, is a well-established strategy to achieve controlled drug release and improve pharmacokinetic profiles. While direct studies on the integration of this compound into such systems are not extensively documented, the behavior of the structurally related nicotinic acid provides a strong precedent for its potential application in this area.

    Nicotinic acid can be encapsulated in both cation and anion exchange resins. nih.gov This is due to its amphoteric nature, existing as a cation at low pH, an anion at high pH, and a zwitterion at intermediate pH. Given that this compound also possesses both a pyridine nitrogen and carboxylic acid groups, it is expected to exhibit similar pH-dependent ionic character, allowing for its loading onto various ion-exchange matrices.

    The process of loading onto a cation exchanger would typically involve passing an acidic solution of the compound through a column containing a resin in its H-form. nih.gov Conversely, loading onto an anion exchanger would utilize a basic solution of the compound to exchange with the mobile anions (e.g., Cl⁻) of the resin. nih.gov The release of the molecule from these nanocontainers would then be triggered by the ions present in physiological fluids, facilitating a controlled and sustained delivery.

    Ion-exchange resins are insoluble polymers with a porous structure that contain acidic or basic functional groups. fabad.org.tr The degree of cross-linking and the particle size of the resin are critical parameters that influence its drug-loading capacity and release kinetics. fabad.org.tr For instance, weak acid cation exchange resins, which contain carboxylic acid groups, show a dependency of their ion-exchange capacity on the pH of the surrounding solution. fabad.org.tr

    Table 1: Types of Ion-Exchange Resins and Their Potential Interaction with this compound

    Resin TypeFunctional Group ExamplePredicted Interaction with this compound
    Strong Acid Cation ExchangerSulfonic acid (-SO₃H)Ion exchange with the protonated pyridine ring at low pH.
    Weak Acid Cation ExchangerCarboxylic acid (-COOH)Ion exchange with the protonated pyridine ring, highly dependent on pH. fabad.org.tr
    Strong Base Anion ExchangerQuaternary ammonium (B1175870)Ion exchange with the deprotonated carboxyl groups at high pH.
    Weak Base Anion ExchangerPrimary, secondary, or tertiary aminesIon exchange with the deprotonated carboxyl groups at neutral to high pH.

    The use of such nanocontainers could offer a promising approach for the oral delivery of this compound and its derivatives, potentially modulating its release profile and bioavailability.

    Development of Functional Materials and Composite Systems

    The multifunctionality of this compound makes it an excellent candidate for the development of novel functional materials, particularly coordination polymers and composite systems.

    Research has demonstrated the synthesis of a two-dimensional polymeric complex where the 2-[(carboxymethyl)sulfanyl]nicotinate anion acts as a bridging ligand for copper(II) ions. In this structure, each copper ion is coordinated by a water molecule and four carboxylate oxygen atoms from four different ligand molecules, resulting in a distorted square-pyramidal geometry. The ligands link the copper centers to form a layered polymer. These layers are further connected into a three-dimensional supramolecular architecture by hydrogen bonds involving the coordinated and lattice water molecules.

    The development of such coordination polymers is a significant area of material science, with potential applications in catalysis, gas storage, and molecular sensing. The ability of this compound to form stable, well-defined polymeric structures with metal ions highlights its utility as a versatile building block in crystal engineering.

    Furthermore, the carboxymethyl group is a common feature in the development of composite materials for various applications. For instance, carboxymethyl cellulose (B213188) is widely used to create hydrogels and superabsorbent composites. These materials can be designed to be responsive to external stimuli, such as pH, making them suitable for applications like controlled drug release. The incorporation of this compound into such polymer matrices could impart additional functionalities, such as metal-binding capabilities or specific biological activities.

    The synthesis of composite materials often involves blending or grafting the functional molecule onto a polymer backbone. For example, bio-composite films have been created by incorporating functionalized nanoparticles into a carboxymethyl chitosan (B1678972) matrix. mdpi.com Similarly, hydrogels for sustained drug release have been synthesized by cross-linking carboxymethyl cellulose with other polymers. mdpi.com These examples suggest that this compound could be integrated into various polymer-based systems to create advanced functional materials.

    Table 2: Potential Functional Materials Incorporating this compound

    Material TypePotential Synthetic StrategyKey FeaturesPotential Applications
    Coordination PolymersReaction with various metal ions (e.g., Cu²⁺, Zn²⁺, etc.)Ordered, crystalline structures; defined porosity; catalytic or magnetic properties.Catalysis, gas separation/storage, sensors.
    Polymer CompositesBlending or grafting with polymers like PVA, chitosan, or cellulose derivatives.Enhanced mechanical properties; biodegradability; specific functionalities from the incorporated molecule.Active packaging, biomedical scaffolds, functional coatings.
    HydrogelsCross-linking with hydrophilic polymers.High water absorption; pH-responsive swelling; biocompatibility.Controlled drug delivery, tissue engineering, smart materials.

    The exploration of this compound in the design and synthesis of new materials holds considerable promise for creating sophisticated systems with tailored properties and functions.

    Biological Activity Profiling and Mechanistic Studies of 2 Carboxymethyl Sulfanyl Nicotinic Acid and Its Derivatives Excluding Clinical Human Data

    In Vitro Assessment of Biological Activities

    A series of twenty aryl-substituted derivatives of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid have been synthesized and evaluated for their ability to suppress the proliferation of human cervix carcinoma HeLa cells in vitro. nih.gov These compounds demonstrated significant antiproliferative effects, with activity observed in a concentration range from 0.644 to 29.48 µM/L. nih.gov Notably, two compounds within this series exhibited antiproliferative activity at sub-micromolar concentrations, and five others were active in low micromolar concentrations (below 2 µM/L), indicating potent cytotoxic effects against this cancer cell line. nih.gov

    Table 1: Antiproliferative Activity of 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acid Derivatives against HeLa Cells

    Compound Class Activity Concentration Range (µM/L) Notable Activity Source
    Alkyl-, halo-, and methoxy-aryl-substituted derivatives 0.644 to 29.48 Two compounds active at sub-micromolar concentrations. nih.gov
    Five compounds active at <2 µM/L. nih.gov

    The selectivity of the aforementioned 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid derivatives was assessed by comparing their cytotoxicity towards neoplastic HeLa cells with their effects on healthy human peripheral blood mononuclear cells (PBMCs). nih.gov The most active antiproliferative compounds demonstrated favorable selectivity, exerting lower cytotoxicity against both resting and phytohaemagglutinin-stimulated PBMCs. nih.gov For these promising compounds, the selectivity indexes were greater than 10, signifying that they are over ten times more toxic to the cancer cells than to the healthy peripheral blood cells. nih.gov This suggests a potential therapeutic window where cancer cell proliferation could be inhibited with minimal impact on healthy immune cells. nih.gov

    Table 2: Selectivity of Lead Compounds against Healthy vs. Neoplastic Cells

    Cell Type Effect Selectivity Index Source
    Human Cervix Carcinoma (HeLa) High antiproliferative activity N/A nih.gov
    Healthy Human Peripheral Blood Mononuclear Cells (PBMC) Lower cytotoxicity > 10 nih.gov

    While direct studies on 2-[(carboxymethyl)sulfanyl]nicotinic acid are limited, the anti-inflammatory properties of its parent compound, nicotinic acid, are well-documented. Nicotinic acid has been shown to modulate the inflammatory response in various immune cells, including monocytes and macrophages. nih.govresearchgate.net In studies involving lipopolysaccharide (LPS)-activated human monocytes, nicotinic acid significantly reduced the secretion of key pro-inflammatory mediators. nih.gov Specifically, it suppressed the production of Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govresearchgate.net This anti-inflammatory action suggests that derivatives such as this compound may warrant investigation for similar potential. The effects of nicotinic acid are mediated through the GPR109A receptor, leading to the inhibition of the NF-κB inflammatory pathway. nih.govmdpi.com

    Table 3: Anti-inflammatory Effects of Nicotinic Acid on Activated Human Monocytes

    Pro-inflammatory Mediator Percentage Reduction Source
    Tumor Necrosis Factor-α (TNF-α) 49.2 ± 4.5% nih.gov
    Interleukin-6 (IL-6) 56.2 ± 2.8% nih.gov
    Monocyte Chemoattractant Protein-1 (MCP-1) 43.2 ± 3.1% nih.gov

    The antimicrobial potential of nicotinic acid derivatives has been explored through the synthesis of novel mixed ligand complexes of copper. mdpi.comnih.gov These complexes, which incorporate nicotinic acid and other carboxylic acids, have been tested for their antimicrobial activity against the Gram-positive bacterium Bacillus subtilis (ATCC 6633). The results indicated that the tested copper complexes exhibited antimicrobial efficacy, with a minimum inhibition concentration (MIC) of 256 µg/mL. mdpi.comnih.gov This finding demonstrates that metal complexes of nicotinic acid can possess antibacterial properties.

    Table 4: Antimicrobial Activity of Nicotinic Acid-Copper Complexes

    Microorganism Compound Type Minimum Inhibition Concentration (MIC) Source
    Bacillus subtilis ATCC 6633 Mixed ligand copper complexes of nicotinic acid 256 µg/mL mdpi.comnih.gov

    In addition to antimicrobial activity, copper complexes of nicotinic acid have demonstrated significant antioxidant capabilities, specifically acting as superoxide dismutase (SOD) mimetics. mdpi.comnih.gov SODs are crucial antioxidant enzymes that catalyze the dismutation of superoxide radicals. nih.govmdpi.com The synthesized copper complexes with nicotinic and other carboxylic acids were shown to possess this SOD mimetic activity. mdpi.comnih.gov The most potent among them, a copper complex of nicotinic-phthalic acids (CuNA/Ph), exhibited an IC50 value of 34.42 µM. mdpi.comnih.gov Furthermore, studies on normal human epidermal keratinocytes have shown that supplementation with nicotinic acid itself can up-regulate the expression of mitochondrial superoxide dismutase (SOD2), suggesting a role in enhancing cellular antioxidant defenses. mdpi.com

    Table 5: Superoxide Dismutase (SOD) Mimetic Activity of Nicotinic Acid-Copper Complexes

    Compound SOD Mimetic Activity (IC50) Source
    Copper complex of nicotinic-phthalic acids (CuNA/Ph) 34.42 µM mdpi.comnih.gov
    Free Nicotinic Acid Very low activity (IC50 not obtainable) mdpi.com

    Molecular Mechanism of Action Investigations

    The molecular mechanisms underlying the biological activities of nicotinic acid and its derivatives are multifaceted. The anti-inflammatory effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor GPR109A, which is expressed on immune cells like monocytes and macrophages. nih.govnih.gov Activation of this receptor suppresses the downstream NF-κB signaling pathway, a key regulator of inflammation, thereby inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.govmdpi.com

    For the antiproliferative activity observed in the 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid derivatives, a strong structure-activity relationship was identified. nih.gov This relationship was established using estimated log P values (a measure of lipophilicity) and BCUT descriptors, which are mathematical descriptors of molecular structure, suggesting that both the physicochemical properties and the molecular topology of the compounds are critical for their ability to inhibit cancer cell growth. nih.gov

    The superoxide dismutase (SOD) mimetic activity of the nicotinic acid-copper complexes is attributed to the redox properties of the copper center. mdpi.comnih.gov The mechanism involves the copper ion cycling between its oxidized and reduced states to catalytically dismutate the superoxide radical. nih.gov Theoretical calculations using density functional theory (DFT) have shown a good correlation between the SOD activity of these complexes and their quantum chemical parameters, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.comnih.gov

    Identification of Putative Biological Targets and Pathway Modulation

    Studies on derivatives of 2-thionicotinic acid suggest that their biological activities may be mediated through the modulation of pathways related to vascular function and oxidative stress. For instance, certain 2-thio-substituted nicotinic acid analogs have been shown to induce vasorelaxation, indicating an interaction with the vascular endothelium.

    One key pathway identified is the nitric oxide (NO) signaling pathway. The vasorelaxant effects of some 2-thionicotinic acid derivatives are reportedly mediated in part by endothelium-induced NO production mdpi.comnih.gov. This suggests that these compounds may stimulate endothelial nitric oxide synthase (eNOS) or enhance the bioavailability of NO.

    Furthermore, the prostacyclin (PGI2) pathway has also been implicated. The vasorelaxation induced by these compounds can be attenuated by inhibitors of cyclooxygenase (COX), the enzyme responsible for prostacyclin synthesis mdpi.comnih.gov. This indicates that the biological effects of these nicotinic acid derivatives are not limited to a single pathway but may involve a synergistic action on both NO and prostacyclin signaling.

    Additionally, antioxidant properties have been observed in some thionicotinic acid analogs, suggesting that they may interact with molecular targets involved in cellular redox homeostasis mdpi.comnih.gov. The ability to scavenge free radicals, such as those measured in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, points towards a direct antioxidant activity.

    Enzyme Inhibition or Activation Studies

    While direct enzyme inhibition or activation data for this compound is limited, studies on the parent compound, nicotinic acid, provide some context. Nicotinic acid itself has been shown to inhibit human cytochrome P450 enzymes, specifically CYP2D6 nih.gov. This inhibition is thought to occur through the coordination of the pyridine (B92270) nitrogen atom with the heme iron of the enzyme nih.gov. Given the structural similarity, it is plausible that this compound and its derivatives could also interact with and potentially inhibit various enzymes, although specific studies are required to confirm this.

    Research on other nicotinic acid derivatives has also explored their potential as inhibitors of enzymes such as succinate dehydrogenase (SDH), which is involved in mitochondrial respiration and is a target for some fungicides nih.gov. While these studies were not on 2-thio-substituted derivatives, they highlight the potential for the nicotinic acid scaffold to be modified to target specific enzymes.

    The table below summarizes the enzyme inhibition data for nicotinic acid, which may serve as a reference for potential studies on its 2-thio-substituted derivatives.

    CompoundEnzymeInhibition Constant (Ki)Reference
    Nicotinic AcidCYP2D63.8 +/- 0.3 mM nih.gov

    Signaling Cascade Interventions

    The modulation of the NO and prostacyclin pathways by 2-thionicotinic acid derivatives points to an intervention in specific signaling cascades within endothelial cells. The production of NO is triggered by an increase in intracellular calcium levels and the subsequent activation of eNOS. Similarly, the synthesis of prostacyclin involves the activation of phospholipases and COX enzymes.

    The observed vasorelaxation effects of compounds like 2-(1-adamantylthio)nicotinic acid are significantly reduced in the presence of N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase, and indomethacin, a cyclooxygenase inhibitor mdpi.comnih.gov. This suggests that these derivatives of this compound can trigger signaling events upstream of both eNOS and COX activation. The complete loss of vasorelaxation upon removal of the endothelium further confirms that these compounds act on endothelial cells to initiate these signaling cascades mdpi.comnih.gov.

    The following table details the effects of inhibitors on the vasorelaxant activity of a representative 2-thionicotinic acid derivative.

    DerivativeConditionMaximal Vasorelaxation (Rmax %)Reference
    2-(1-adamantylthio)nicotinic acidControl78.7 mdpi.com
    2-(1-adamantylthio)nicotinic acid+ L-NAMEReduced mdpi.com
    2-(1-adamantylthio)nicotinic acid+ IndomethacinReduced mdpi.com
    2-(1-adamantylthio)nicotinic acid+ L-NAME + IndomethacinLoss of vasorelaxation mdpi.com

    Elucidation of Structure-Activity Relationships for Biological Efficacy

    Structure-activity relationship (SAR) studies on a series of 2-thionicotinic acid analogs have provided insights into the chemical features that influence their biological efficacy, particularly their vasorelaxant and antioxidant properties.

    In a study of 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogs, the carboxylic acid derivative (2-(1-adamantylthio)nicotinic acid) was found to be the most potent vasorelaxant and antioxidant mdpi.comnih.gov. This suggests that the presence of the carboxylic acid group at the 3-position of the pyridine ring is crucial for these activities.

    The bulky adamantyl group at the sulfur atom appears to contribute positively to the activity. While direct comparisons with smaller alkyl groups at this position are not available in the same study, the high potency of the adamantyl-containing compound suggests that a lipophilic and sterically demanding group at the 2-thio position is favorable for activity.

    The following table summarizes the structure-activity relationships for a series of 2-thionicotinic acid derivatives.

    CompoundR Group at 3-positionVasorelaxant Potency (ED50)Antioxidant Activity (DPPH assay)Reference
    2-(1-adamantylthio)nicotinic acid-COOH21.3 nMMost potent mdpi.comnih.gov
    2-(1-adamantylthio)nicotinamide-CONH2Less potent than the acidWeak activity mdpi.com
    2-(1-adamantylthio)nicotinonitrile-CNLess potent than the acidWeak activity mdpi.com

    Environmental Considerations and Lifecycle Assessment of 2 Carboxymethyl Sulfanyl Nicotinic Acid

    Environmental Fate and Transport of the Compound and its Metabolites

    The environmental journey of 2-[(Carboxymethyl)sulfanyl]nicotinic acid is governed by a combination of biotic and abiotic processes that dictate its persistence, mobility, and transformation in various environmental compartments. While direct experimental data for this specific compound is limited, its structural motifs—a pyridinecarboxylic acid and a carboxymethyl thioether—provide a basis for predicting its environmental behavior.

    Biodegradation: The biodegradability of a substance is a key determinant of its environmental persistence. For compounds containing divalent sulfur, such as this compound, biodegradation is a significant degradation pathway. Studies on mercaptocarboxylic acids and their esters have shown that these compounds can be readily biodegradable. nih.govresearchgate.net The presence of both a mercapto group and a carboxylic acid or ester group can influence the rate of degradation. nih.govresearchgate.net The pyridine (B92270) ring, a core component of nicotinic acid, can also undergo microbial degradation. For instance, Achromobacter xylosoxidans has been shown to degrade nicotinic acid. acs.org The degradation of pesticides containing pyridine rings is also well-documented, suggesting that this heterocyclic system is susceptible to microbial attack in the environment. researchgate.net The degradation of the pesticide Dufulin, for example, is largely governed by microbial processes in the soil. epa.gov It is plausible that microorganisms can cleave the thioether bond and metabolize the resulting nicotinic acid and thioglycolic acid moieties separately.

    Abiotic Degradation: Abiotic processes, including hydrolysis and photodegradation, can also contribute to the transformation of this compound in the environment. The thioether linkage is generally stable to hydrolysis under neutral pH conditions. However, the ester-like nature of the carboxymethyl group might be susceptible to hydrolysis under certain environmental conditions. Photodegradation, particularly in the presence of sunlight, is a potential degradation pathway for pyridine derivatives. The photochemistry of pyridine itself has been studied, indicating its potential for photoreduction and photohydration. acs.org Furthermore, studies on the photodegradation of other nitrogen-containing heterocyclic compounds, such as the neonicotinoid insecticides, show that they can be degraded by hydroxyl radicals generated through photolysis. researchgate.net The presence of chromophores in the this compound structure suggests that it may absorb UV radiation, leading to its degradation. The photodegradation of sulfamethoxazole, another sulfur-containing compound, has been enhanced using photocatalysts, indicating a potential pathway for the breakdown of such molecules under light. mdpi.com

    Environmental Transport: The mobility of this compound in soil and water is influenced by its physicochemical properties, such as its water solubility and its potential for sorption to soil particles. The presence of two carboxylic acid groups suggests that the compound will be highly water-soluble, particularly in its deprotonated, anionic form at neutral and alkaline pH. This high water solubility would suggest a high potential for mobility in aqueous environments.

    The sorption of organic compounds to soil is often quantified by the soil sorption coefficient (Koc). mdpi.com For ionizable compounds like this compound, sorption is highly dependent on the pH of the soil and water. nih.govnih.gov At pH values below its pKa, the carboxylic acid groups will be protonated, and the molecule will be less polar, potentially leading to increased sorption to organic matter in the soil. Conversely, at pH values above its pKa, the molecule will be anionic and more water-soluble, leading to lower sorption and greater mobility. The sorption of sulfonamides, which are also ionizable compounds, has been shown to decrease with increasing pH. nih.govnih.gov The application of sodium carboxymethyl cellulose (B213188), a related compound, has been shown to improve water retention in soil and affect water and salt transport. niir.orgmak.ac.ug

    Potential Metabolites: The degradation of this compound is expected to produce several metabolites. Cleavage of the C-S bond would likely yield nicotinic acid and thioglycolic acid. Nicotinic acid itself is a vitamin (B3) and is readily metabolized in many organisms. npcsblog.comoaepublish.com In mammals, sulfur-containing amino acids are precursors for the synthesis of various sulfur-containing metabolites. nih.gov The further degradation of these primary metabolites would follow established metabolic pathways.

    Table 1: Predicted Environmental Fate Parameters for this compound

    ParameterPredicted BehaviorRationale
    Biodegradation Likely to be biodegradableBased on the biodegradability of mercaptocarboxylic acids nih.govresearchgate.net and pyridine derivatives acs.org.
    Abiotic Degradation Potential for photodegradationBased on the photochemistry of pyridine acs.org and related heterocyclic compounds researchgate.net.
    Soil Mobility High potential for mobilityDue to high water solubility conferred by two carboxylic acid groups.
    Sorption (Koc) pH-dependentLower sorption at higher pH due to anionic nature. nih.govnih.gov
    Hydrolysis Thioether bond generally stableEster-like carboxymethyl group may be susceptible.

    Integration of Green Chemistry Principles in Production and Application

    The synthesis of this compound can be approached with a strong emphasis on green chemistry principles to minimize environmental impact and enhance sustainability.

    Use of Renewable Feedstocks: A key principle of green chemistry is the use of renewable rather than depleting raw materials. Nicotinic acid, a primary precursor, can be produced from tobacco waste, which presents a sustainable alternative to petroleum-based synthesis routes. oaepublish.comnih.gov This approach not only utilizes an agricultural byproduct but also reduces reliance on fossil fuels. nih.gov

    Catalytic Reagents: The use of catalytic reagents is superior to stoichiometric reagents in terms of atom economy and waste reduction. The synthesis of nicotinic acid from 3-methyl-pyridine can be achieved using selective oxidation with Cu-based zeolite catalysts and hydrogen peroxide, which is an environmentally benign oxidizing agent. nih.gov For the synthesis of the thioether linkage, transition-metal-free solid Lewis acids have been shown to be effective catalysts for the reaction of alcohols and thiols, with water as the only byproduct. researchgate.netnih.gov These solid acid catalysts can often be recycled and reused, further enhancing the green credentials of the process. researchgate.net

    Solvent-Free and Alternative Solvents: Whenever possible, performing reactions without a solvent or in environmentally benign solvents is a core tenet of green chemistry. Solvent-free synthesis of 2-anilino nicotinic acids has been reported, offering a green and operationally simple procedure. mdpi.com For reactions requiring a solvent, water is an ideal choice due to its non-toxic and non-flammable nature.

    Biocatalysis: Enzymes offer a highly selective and efficient route to chemical synthesis under mild conditions. Biocatalytic methods for the synthesis of nicotinic acid are well-established, often employing nitrilases. nih.govchemrxiv.orgresearchgate.net The synthesis of thioethers can also be achieved biocatalytically. For instance, the conversion of carboxylic acids to thioesters, which can then be used to form thioethers, can be accomplished using enzymes with in-situ thiol recycling. acs.org This approach avoids the use of harsh reagents and can be highly efficient.

    Energy Efficiency: Designing synthetic routes that are energy-efficient is another important aspect of green chemistry. The use of highly active catalysts that allow for lower reaction temperatures and pressures contributes to reduced energy consumption.

    Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

    Green Chemistry PrincipleApplication in Synthesis
    Prevention Design synthesis to minimize waste.
    Atom Economy Utilize catalytic reactions to maximize the incorporation of all materials used in the process into the final product.
    Less Hazardous Chemical Syntheses Employ non-toxic reagents and solvents, such as water and biocatalysts. mdpi.com
    Designing Safer Chemicals The inherent biodegradability of the target compound reduces its environmental persistence.
    Safer Solvents and Auxiliaries Utilize solvent-free conditions or green solvents like water. mdpi.com
    Design for Energy Efficiency Employ catalysts that function at ambient temperature and pressure.
    Use of Renewable Feedstocks Synthesize nicotinic acid from tobacco waste. oaepublish.comnih.gov
    Reduce Derivatives Avoid unnecessary protection and deprotection steps.
    Catalysis Use recyclable solid acid catalysts or biocatalysts. nih.govresearchgate.netnih.govchemrxiv.orgresearchgate.net
    Design for Degradation The structure of the compound allows for biodegradation. nih.govresearchgate.netacs.org
    Real-time analysis for Pollution Prevention Monitor reaction progress to prevent byproduct formation.
    Inherently Safer Chemistry for Accident Prevention Avoid volatile and explosive reagents.

    Waste Stream Management and Resource Recovery in Synthetic Processes

    The industrial production of any chemical necessitates a robust strategy for managing waste streams and recovering valuable resources.

    Sulfur Recovery: The synthesis of a sulfur-containing compound like this compound may generate sulfur-containing waste streams. It is crucial to implement sulfur recovery processes to prevent the release of sulfur compounds into the environment and to recover elemental sulfur, which is a valuable industrial commodity. researchgate.net The Claus process is a widely used method for converting hydrogen sulfide (B99878) to elemental sulfur. ethz.ch More advanced and environmentally friendly methods include bioelectrochemical systems that can treat sulfate-rich wastewater and recover elemental sulfur. nih.gov

    Solvent Recycling: If solvents are used in the synthesis, they should be recovered and recycled. Distillation and other separation techniques can be employed to purify and reuse solvents, minimizing their environmental impact.

    Byproduct Valorization: The synthesis of nicotinic acid from sources like tobacco waste can produce byproducts. nih.gov Identifying potential applications for these byproducts can turn a waste stream into a valuable resource, aligning with the principles of a circular economy.

    Wastewater Treatment: Aqueous waste streams from the synthesis process must be treated to remove any residual organic compounds and inorganic salts before discharge. Advanced oxidation processes or biological treatment methods can be employed to ensure the effluent meets environmental quality standards.

    Table 3: Waste Stream Management Strategies

    Waste StreamManagement/Recovery MethodPotential Recovered Resource
    Sulfur-containing gases (e.g., H₂S) Claus Process, Bioelectrochemical Systems nih.govethz.chElemental Sulfur
    Spent Solid Catalysts Filtration, RegenerationReusable Catalyst
    Organic Solvents Distillation, PervaporationPurified Solvent
    Aqueous Waste Biological Treatment, Advanced OxidationTreated Water for Discharge
    Organic Byproducts Separation and PurificationValorized Chemicals

    Future Research Directions and Perspectives on 2 Carboxymethyl Sulfanyl Nicotinic Acid

    Exploration of Unconventional Synthetic Methodologies

    The traditional synthesis of nicotinic acid derivatives often relies on established, multi-step processes. Future research into the synthesis of 2-[(Carboxymethyl)sulfanyl]nicotinic acid should pivot towards more innovative and efficient methodologies. The exploration of unconventional techniques could not only streamline its production but also enhance its purity and yield.

    A primary area of focus should be the investigation of flow chemistry . This approach, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. The development of a continuous-flow synthesis for this compound would represent a significant leap forward from conventional batch-wise production.

    Furthermore, enzymatic synthesis presents a green and highly selective alternative. Identifying or engineering enzymes that can catalyze the key bond-forming reactions in the synthesis of this molecule could lead to a more sustainable and atom-economical process. Biocatalysis often proceeds under mild conditions, reducing energy consumption and the generation of hazardous waste.

    Another promising avenue is mechanochemistry , which involves inducing reactions through mechanical force. This solvent-free or low-solvent technique could offer a unique and environmentally friendly route to this compound, potentially leading to the formation of novel polymorphs with distinct physicochemical properties.

    Advanced Mechanistic Studies in Complex Biological Systems

    The biological activity of this compound is, at present, entirely speculative. Future research must prioritize a deep dive into its potential interactions within complex biological systems. Understanding the fundamental mechanisms of action is a prerequisite for any therapeutic or biotechnological application.

    Initial studies should employ a battery of in vitro assays to screen for potential biological activities. This could include, but is not limited to, antimicrobial, antifungal, anticancer, and anti-inflammatory evaluations. Determining if the compound exhibits any bioactivity is the crucial first step.

    Should any promising activity be identified, the next phase of research should focus on elucidating its mechanism of action . This would involve identifying the specific cellular targets and pathways that are modulated by this compound. Techniques such as proteomics, transcriptomics, and metabolomics could be employed to gain a comprehensive understanding of its effects on a molecular level. For instance, investigating its potential as an enzyme inhibitor or a receptor agonist/antagonist would be critical.

    Discovery of Novel Applications beyond Current Scope

    Given the lack of existing research, the potential applications for this compound are wide open for discovery. The structural motifs of nicotinic acid and the thiol-linked carboxymethyl group suggest several plausible areas for exploration.

    In the realm of pharmacology , the nicotinic acid scaffold is a well-established pharmacophore. Therefore, investigating this compound for a range of therapeutic applications is a logical starting point. Its potential as an anti-inflammatory agent, a modulator of lipid metabolism, or a neuroprotective agent warrants investigation.

    Beyond medicine, the unique chemical structure of this compound could lend itself to applications in agrochemicals . Nicotinic acid derivatives have been successfully developed as herbicides, insecticides, and fungicides. Screening this compound for such properties could unveil new solutions for crop protection.

    Furthermore, the field of material science offers intriguing possibilities. The presence of carboxylic acid and thioether functionalities could make it a useful building block for the synthesis of novel polymers or coordination complexes with interesting optical, electronic, or catalytic properties. Its potential use as an additive in applications like improving the performance of aqueous zinc-ion batteries, similar to nicotinic acid itself, could also be explored.

    Development of Sustainable and Economically Viable Production Pathways

    For any potential application of this compound to be realized, the development of sustainable and economically viable production methods is paramount. This requires a holistic approach that considers the entire lifecycle of the compound, from raw material sourcing to final product purification.

    A key focus should be on the principles of green chemistry . This includes the use of renewable feedstocks, the selection of environmentally benign solvents, and the minimization of waste generation. The development of a synthetic route that aligns with these principles will be crucial for its long-term viability.

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